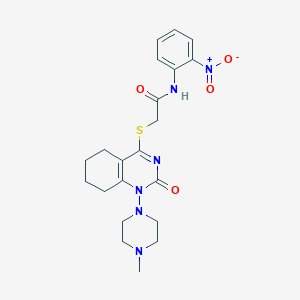
(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride” is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.64 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I have access to.Aplicaciones Científicas De Investigación
1. Plant Growth Regulation and Ethylene Inhibition
Ethylene Action Inhibition
Research on 1-methylcyclopropene (1-MCP), a compound structurally similar to the cyclopropane derivatives, highlights its role in inhibiting ethylene effects across a range of fruits, vegetables, and floriculture crops. This inhibition is crucial for delaying senescence and extending the shelf life of perishable produce. Effective concentrations for ethylene inhibition vary, indicating a delicate balance between concentration, application duration, and temperature. Such findings could suggest potential applications for cyclopropane derivatives in agricultural sciences and food preservation technologies S. Blankenship & J. Dole, 2003.
2. Corrosion Inhibition
Metal Corrosion Inhibition
Carbohydrate polymers, including those with amine functionalities, have been studied for their ability to inhibit metal corrosion. This review indicates the potential of amine and hydroxyl groups (common to the structure ) in chelating metal ions and forming coordinate bonds, which could be protective against corrosion. Such applications are relevant in materials science, specifically in enhancing the longevity and durability of metal substrates in various environmental conditions S. Umoren & U. Eduok, 2016.
3. Biogenic Amine Detection
Detection of Amine-producing Bacteria
The detection and management of biogenic amines in food products are critical for food safety. Molecular methods, including PCR, have been developed to detect bacteria capable of decarboxylating amino acids, a process directly related to biogenic amine production in foods. Understanding the molecular basis and detection strategies for amine production can inform the development of new preservation methods and safety standards in the food industry J. M. Landete et al., 2007.
4. Advanced Materials and Coatings
Chemically Reactive Surfaces for Biomolecule Immobilization
Plasma methods for generating surfaces with reactive amine groups for biomolecule immobilization highlight the importance of surface chemistry in medical and biotechnological applications. Aminated surfaces, through plasma treatments, offer a platform for bio-specific interactions, potentially relevant to the development of biosensors, medical implants, and tissue engineering scaffolds K. Siow et al., 2006.
Propiedades
IUPAC Name |
(1R,2S)-2-propan-2-ylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-4(2)5-3-6(5)7;/h4-6H,3,7H2,1-2H3;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCRIUWWSSQOBU-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909287-91-7 |
Source


|
| Record name | rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)
![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2831126.png)

![3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2831130.png)


![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)
![6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831137.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2831138.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2831140.png)
